Bz-IEGR-pNA acetate
Overview
Description
Bz-IEGR-pNA acetate, also known as Bz-Ile-Glu-Gly-Arg-pNA, Bz-Ile-Glu-Gly-Arg-p-nitroanilide, or Factor Xa Chromogenic Substrate, is a colorimetric substrate for Factor Xa . Factor Xa preferentially binds to and cleaves the Ile-Glu-Gly-Arg (IEGR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of Factor Xa activity .
Molecular Structure Analysis
The molecular formula of this compound is C32H43N9O9.C2H4O2 . The canonical SMILES representation is O=C(C@H=N)NC(CNC(C@@H=O)([H])C@@HCC)=O)CCC(O)=O)=O)=O)NC2=CC=C(N+=O)C=C2.CC(O)=O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 757.8 . It is soluble in DMSO .Scientific Research Applications
Benzimidazole Resistance in Livestock
Benzimidazoles (BZ), a class of drugs to which Bz-IEGR-pNA acetate is related, are widely used in veterinary medicine. However, there's a growing concern about the emergence of BZ resistance due to high selection pressure. A systematic review focusing on animal nematodes in Brazil found that BZ drugs are becoming increasingly ineffective against nematode parasites in livestock. The study highlighted the urgent need for better control measures and monitoring of effectiveness/resistance of BZ drugs in livestock nematodes (Jaeger & Carvalho‐Costa, 2017).
Dual Use Research of Concern (DURC)
BZ derivatives, including compounds like this compound, can have dual-use implications. They can be directly misapplied to pose a threat to public health, agriculture, or the environment. The review emphasizes the importance of monitoring and regulating the research and development of these compounds to prevent their misuse (Ball, 2015).
Control of Spatiotemporal Behavior in Chemical Systems
This compound may have applications in controlling spatiotemporal dynamics in chemical systems. Research on the Belousov–Zhabotinsky (BZ) reaction, related to BZ compounds, demonstrates how imposing static and dynamic heterogeneities and geometric constraints on the medium can control spatiotemporal dynamics in chemical reactions. This has potential applications in realizing specific modes of behavior in chemical systems (Mikhailov & Showalter, 2006).
Chemo-responsive, Self-oscillating Gels
Research on polymer gels undergoing the self-oscillating Belousov–Zhabotinsky (BZ) reaction, which is related to the class of BZ compounds, has shown that these gels can undergo autonomous, periodic pulsations. This property allows the gels to respond to self-generated chemical gradients, effectively allowing neighboring BZ gels to undergo cooperative, self-propelled motion. This unique behavior of BZ gels provides avenues for creating materials that can autonomously communicate and participate in constructing desired structures (Kuksenok et al., 2013).
Mechanism of Action
Target of Action
Bz-IEGR-pNA (acetate) is a substrate for two primary targets: Factor Xa and prostate kinase release enzyme-related peptide KLKs . Factor Xa is a crucial enzyme in the blood coagulation cascade, while KLKs are a group of serine proteases that play key roles in various physiological processes, including blood coagulation, inflammation, and cancer progression .
Mode of Action
Bz-IEGR-pNA (acetate) interacts with its targets through a process known as enzymatic hydrolysis . Factor Xa and KLKs preferentially bind to and cleave the Ile-Glu-Gly-Arg (IEGR) peptide sequence of Bz-IEGR-pNA (acetate), releasing p-nitroanilide (pNA) . This cleavage can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa and KLKs activity .
Biochemical Pathways
The cleavage of Bz-IEGR-pNA (acetate) by Factor Xa and KLKs affects the blood coagulation cascade and various physiological processes regulated by KLKs . The downstream effects of these pathways are complex and depend on the specific context and conditions.
Result of Action
The primary result of Bz-IEGR-pNA (acetate)'s action is the release of pNA, which can be quantified to measure the activity of Factor Xa and KLKs . This can provide valuable information about blood coagulation status and the activity of KLKs in various physiological and pathological processes .
properties
IUPAC Name |
acetic acid;(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N9O9.C2H4O2/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;1-2(3)4/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H3,(H,3,4)/t19-,23-,24-,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXQNZUGLZNGBM-PJSBSAQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N9O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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